N-(2-ethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is a small molecule identified as a potent and selective agonist of the G protein-coupled receptor 39 (GPR39) in the presence of zinc. [] This compound was initially developed as a kinase inhibitor but was later discovered to activate GPR39 through a unique mechanism involving allosteric modulation by zinc. [] This finding highlights the potential for repurposing existing kinase inhibitors for novel therapeutic targets like GPR39.
N-(2-ethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide acts as an allosteric agonist of GPR39, potentiated by the presence of zinc. [] This means that it binds to a distinct site on the receptor, different from the endogenous ligand binding site, and enhances the receptor's activity in a zinc-dependent manner. [] The exact molecular details of its interaction with GPR39 and the role of zinc in this allosteric modulation remain to be fully elucidated.
GPR39 Research: N-(2-ethylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is a valuable tool for investigating the biological functions of GPR39. [] It can be utilized in various in vitro and in vivo studies to elucidate the downstream signaling pathways activated by GPR39, its role in different physiological processes, and its potential as a therapeutic target for various diseases.
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: